molecular formula C21H17N3O5S B363313 (E)-2-cyano-N-(2-methoxyphenyl)-3-(5-(4-sulfamoylphenyl)furan-2-yl)acrylamide CAS No. 630047-52-8

(E)-2-cyano-N-(2-methoxyphenyl)-3-(5-(4-sulfamoylphenyl)furan-2-yl)acrylamide

Cat. No. B363313
CAS RN: 630047-52-8
M. Wt: 423.4g/mol
InChI Key: PIITVKFCMMLJDB-NTCAYCPXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-2-cyano-N-(2-methoxyphenyl)-3-(5-(4-sulfamoylphenyl)furan-2-yl)acrylamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. It belongs to the class of kinase inhibitors and is designed to target specific enzymes that are involved in the proliferation and survival of cancer cells.

Mechanism of Action

(E)-2-cyano-N-(2-methoxyphenyl)-3-(5-(4-sulfamoylphenyl)furan-2-yl)acrylamide works by selectively inhibiting the activity of specific kinases, including Bruton's tyrosine kinase (BTK), interleukin-2-inducible T-cell kinase (ITK), and T-cell receptor-associated kinase (TEC). These kinases are involved in the signaling pathways that regulate the proliferation and survival of cancer cells. By inhibiting their activity, this compound can effectively block the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in preclinical and clinical studies. It has been found to inhibit the phosphorylation of downstream signaling molecules, such as AKT and ERK, which are involved in the regulation of cell growth and survival. Additionally, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of (E)-2-cyano-N-(2-methoxyphenyl)-3-(5-(4-sulfamoylphenyl)furan-2-yl)acrylamide is its selectivity for specific kinases, which reduces the risk of off-target effects and toxicity. Additionally, this compound has been shown to be effective in inhibiting the growth and proliferation of cancer cells in preclinical and clinical studies. However, one limitation of this compound is its potential for drug resistance, which can develop over time as cancer cells adapt to the treatment.

Future Directions

There are several future directions for the development and application of (E)-2-cyano-N-(2-methoxyphenyl)-3-(5-(4-sulfamoylphenyl)furan-2-yl)acrylamide in cancer treatment. One direction is the development of combination therapies that can enhance the efficacy of this compound and overcome drug resistance. Another direction is the exploration of this compound for the treatment of other diseases, such as autoimmune disorders and inflammatory diseases. Finally, further research is needed to better understand the mechanism of action of this compound and its potential for clinical application.

Synthesis Methods

The synthesis of (E)-2-cyano-N-(2-methoxyphenyl)-3-(5-(4-sulfamoylphenyl)furan-2-yl)acrylamide involves a multi-step process that starts with the reaction between 2-methoxyaniline and furfural to form the intermediate compound 2-(2-methoxyphenyl)-2,3-dihydrofuran. The intermediate is then reacted with 4-aminobenzenesulfonamide to form the key intermediate 5-(4-sulfamoylphenyl)furan-2-ylamine. Finally, the key intermediate is reacted with (E)-3-(2-methoxyphenyl)-2-cyanoacrylamide to produce the final product this compound.

Scientific Research Applications

(E)-2-cyano-N-(2-methoxyphenyl)-3-(5-(4-sulfamoylphenyl)furan-2-yl)acrylamide has been extensively studied in preclinical and clinical trials for the treatment of various types of cancer, including lymphoma, leukemia, and solid tumors. It has been found to be effective in inhibiting the growth and proliferation of cancer cells by targeting specific kinases that are involved in the signaling pathways that promote cell growth and survival.

properties

IUPAC Name

(E)-2-cyano-N-(2-methoxyphenyl)-3-[5-(4-sulfamoylphenyl)furan-2-yl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O5S/c1-28-20-5-3-2-4-18(20)24-21(25)15(13-22)12-16-8-11-19(29-16)14-6-9-17(10-7-14)30(23,26)27/h2-12H,1H3,(H,24,25)(H2,23,26,27)/b15-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIITVKFCMMLJDB-NTCAYCPXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C(=CC2=CC=C(O2)C3=CC=C(C=C3)S(=O)(=O)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1NC(=O)/C(=C/C2=CC=C(O2)C3=CC=C(C=C3)S(=O)(=O)N)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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